(2-Aminophenyl)(1-methyl-1H-indazol-3-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(1-methyl-1H-indazol-3-yl)methanone typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through electrophilic aromatic substitution reactions. This step often involves the use of aniline derivatives and appropriate electrophiles under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)(1-methyl-1H-indazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives in the presence of electrophiles such as acyl chlorides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2-Aminophenyl)(1-methyl-1H-indazol-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)(1-methyl-1H-indazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Aminophenyl)(1H-indazol-3-yl)methanone: Lacks the methyl group on the indazole ring.
(2-Aminophenyl)(1-methyl-1H-indazol-3-yl)ethanone: Contains an ethanone group instead of a methanone group.
Uniqueness
(2-Aminophenyl)(1-methyl-1H-indazol-3-yl)methanone is unique due to the presence of both the aminophenyl and methyl-indazole moieties, which confer specific chemical and biological properties
Properties
CAS No. |
821767-60-6 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2-aminophenyl)-(1-methylindazol-3-yl)methanone |
InChI |
InChI=1S/C15H13N3O/c1-18-13-9-5-3-7-11(13)14(17-18)15(19)10-6-2-4-8-12(10)16/h2-9H,16H2,1H3 |
InChI Key |
BAFOZRWULNOANO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
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